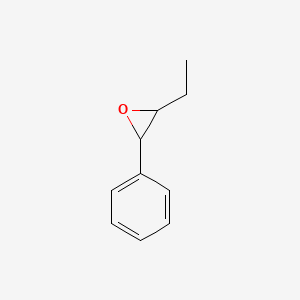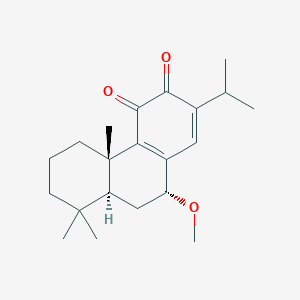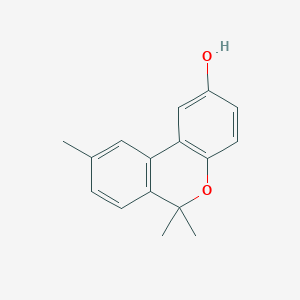![molecular formula C28H40O9 B1248148 (1E,5R,8S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248148.png)
(1E,5R,8S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,5R,8S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one is a natural product found in Vincetoxicum paniculatum and Vincetoxicum pycnostelma with data available.
Applications De Recherche Scientifique
Synthesis and Stereochemistry
- This compound is involved in the synthesis of complex polyketide spiroketals, which are significant in medicinal chemistry. Notably, it has been used in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, demonstrating high stereo- and enantioselectivity (Meilert, Pettit, & Vogel, 2004).
Synthetic Studies Toward Bioactive Compounds
- Research also includes synthetic studies towards the CD Spiroketal of Spongistatins, a class of molecules known for their potent antitumor activity. These studies are crucial for understanding the complex chemistry of bioactive natural products (Favre, Gerber‐Lemaire, & Vogel, 2010).
Bioactivity and Cytotoxicity
- Some derivatives of this compound have demonstrated promising antimalarial and antimycobacterial activities, as well as cytotoxicity against various cancer cell lines. This highlights its potential in the development of new therapeutic agents (Kanokmedhakul, Kanokmedhakul, Kanarsa, & Buayairaksa, 2005).
Interaction with Biological Molecules
- The compound has been studied for its interactions with biological molecules, such as DNA. For example, epirubicin, a derivative, has been researched for its binding with DNA, which is crucial for understanding its mechanism of action in cancer therapy (Karadurmus, Kurbanoglu, Shah, & Ozkan, 2017).
Propriétés
Nom du produit |
(1E,5R,8S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one |
|---|---|
Formule moléculaire |
C28H40O9 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
(1E,5R,8S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one |
InChI |
InChI=1S/C28H40O9/c1-14-24(29)20(32-4)12-22(34-14)35-16-9-10-27(2)15(11-16)5-6-17-19(27)8-7-18-23-21(36-25(17)30)13-33-28(23,3)37-26(18)31/h5,7,14,16-17,19-24,26,29,31H,6,8-13H2,1-4H3/b18-7+/t14-,16+,17?,19?,20-,21?,22+,23-,24-,26+,27+,28-/m1/s1 |
Clé InChI |
RIZURMSYPNFAAV-OINWCWSXSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3(C4C/C=C/5\[C@@H]6C(CO[C@@]6(O[C@@H]5O)C)OC(=O)C4CC=C3C2)C)OC)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C4CC=C5C6C(COC6(OC5O)C)OC(=O)C4CC=C3C2)C)OC)O |
Synonymes |
paniculatumoside A paniculatumoside B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



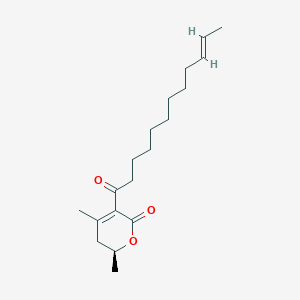
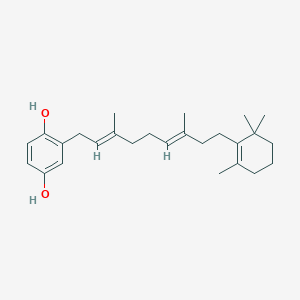
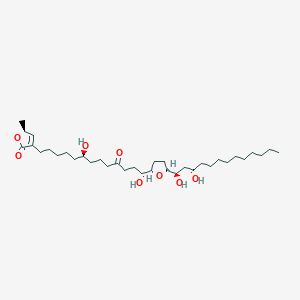
![(2E,4E)-N-[(1S,2R,2'R,6R)-4-chloro-2'-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1248070.png)
